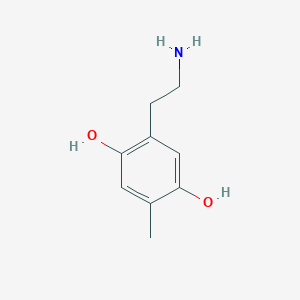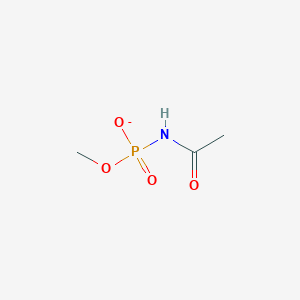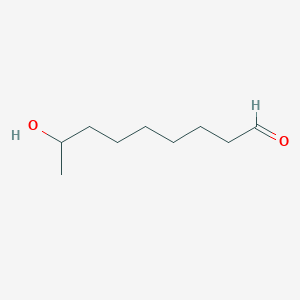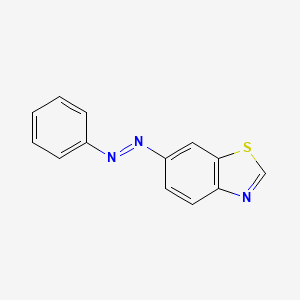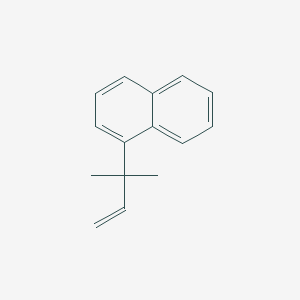![molecular formula C13H15ClO4 B14415501 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate CAS No. 82408-98-8](/img/structure/B14415501.png)
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C13H15ClO4 It is a derivative of phenoxyethyl acetate, where the phenyl ring is substituted with a 3-chloropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with acetic anhydride to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and using an inert atmosphere to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethyl acetate: Lacks the 3-chloropropanoyl group.
4-(3-Chloropropanoyl)phenol: Lacks the ethyl acetate group.
3-Chloropropanoic acid: Lacks the phenoxyethyl group.
Uniqueness
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is unique due to the presence of both the 3-chloropropanoyl and phenoxyethyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
82408-98-8 |
|---|---|
Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-[4-(3-chloropropanoyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C13H15ClO4/c1-10(15)17-8-9-18-12-4-2-11(3-5-12)13(16)6-7-14/h2-5H,6-9H2,1H3 |
InChI Key |
JWLJJIRPSUBPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


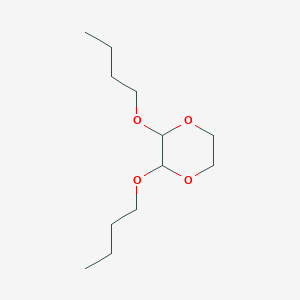

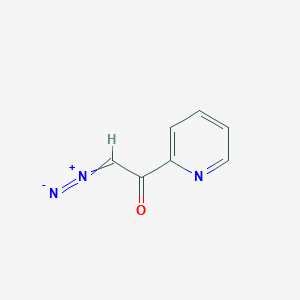
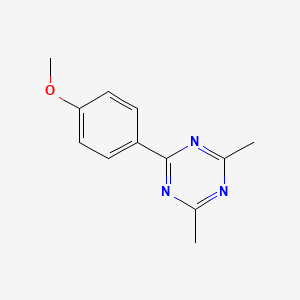
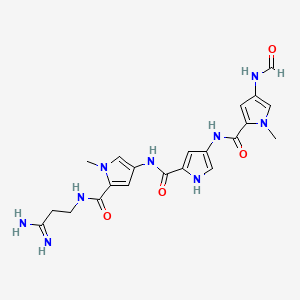
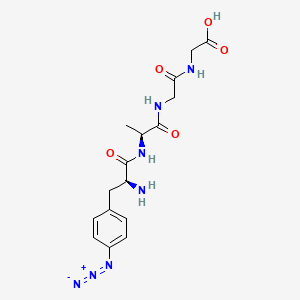

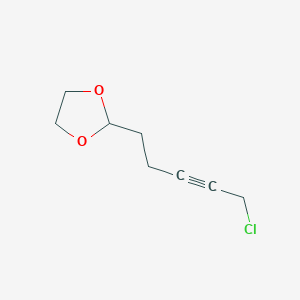
![4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14415451.png)
